[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride
Overview
Description
[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride is a useful research compound. Its molecular formula is C11H12Cl2N2S and its molecular weight is 275.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis of Thiazole Derivatives : Research demonstrates the synthesis of thiazole derivatives, including structures similar to [4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride, through reactions involving diphenylamine, benzoyl isothiocyanates, and phenacyl bromide. The molecular structures of these derivatives, such as 2-(diphenylamino)-4-phenylthiazol-5-yl methanone, were determined using single-crystal X-ray diffraction methods (Heydari, Shahrekipour, Graiff, & Tahamipour, 2016).
Molecular Docking Studies : Another study focused on molecular docking to evaluate the potential of similar compounds in overcoming microbe resistance to pharmaceutical drugs. The study synthesized novel biologically potent heterocyclic compounds with structures analogous to this compound, examining their antimicrobial and anticancer activities (Katariya, Vennapu, & Shah, 2021).
Reactivity and Structural Elucidation : The reactivity of compounds structurally related to this compound has been investigated. For instance, the reactivity of 6-(4-chlorophenyl)-3-methyl-5-nitrosoimidazo[2,1-b][1,3]thiazole with hydrochloric acid was studied, with the product's structure established through infrared, NMR, and mass spectra, along with crystal structure determination (Andreani, Billi, Cosimelli, Mugnoli, Rambaldi, & Spinelli, 1997).
Pharmacological and Biological Studies
Antimicrobial Activity : Synthesized compounds structurally similar to this compound have been analyzed for their antimicrobial activity. These compounds exhibited significant antifungal and antibacterial effects, as indicated by molecular docking studies (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Cardioprotective Effects : A study on 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, which share a structural resemblance to the compound , showed that these derivatives possess moderate to high cardioprotective effects. One of the compounds significantly delayed the development of constrictor responses in isolated rings of the thoracic rat aorta, suggesting potential as a cardioprotective agent (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to have a broad impact on various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-7-11(14-10(6-13)15-7)8-2-4-9(12)5-3-8;/h2-5H,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOVSNIQLRJCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN)C2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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